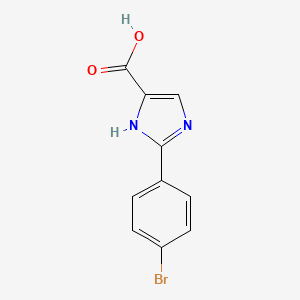

2-(4-Bromo-phenyl)-1H-imidazole-4-carboxylicacid

Description

2-(4-Bromo-phenyl)-1H-imidazole-4-carboxylic acid is a halogenated heterocyclic compound featuring an imidazole core substituted with a 4-bromophenyl group at the 2-position and a carboxylic acid moiety at the 4-position. This structure combines the aromaticity of the phenyl ring with the hydrogen-bonding capability of the carboxylic acid, making it relevant in medicinal chemistry, particularly in drug discovery and enzyme inhibition studies.

Properties

Molecular Formula |

C10H7BrN2O2 |

|---|---|

Molecular Weight |

267.08 g/mol |

IUPAC Name |

2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid |

InChI |

InChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)9-12-5-8(13-9)10(14)15/h1-5H,(H,12,13)(H,14,15) |

InChI Key |

DLKQRIXYAJLMPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(N2)C(=O)O)Br |

Origin of Product |

United States |

Preparation Methods

Formation of the Imidazole Core

The imidazole ring system is commonly synthesized via classical methods such as the Debus-Radziszewski imidazole synthesis , which involves the condensation of a 1,2-dicarbonyl compound (e.g., glyoxal), an aldehyde, and ammonia or an amine source. For 2-(4-bromo-phenyl)-1H-imidazole derivatives, the aldehyde component is typically 4-bromobenzaldehyde , which introduces the 4-bromophenyl substituent at the 2-position of the imidazole ring.

-

$$

\text{Glyoxal} + \text{4-bromobenzaldehyde} + \text{Ammonia} \rightarrow \text{2-(4-bromophenyl)-1H-imidazole}

$$

This method provides a straightforward approach to constructing the imidazole ring with the desired aryl substitution.

Introduction of the Carboxylic Acid Group

The carboxylic acid group at the 4-position of the imidazole ring can be introduced by:

Direct carboxylation of an imidazole precursor under CO₂ pressure in the presence of a suitable catalyst, often involving metal-catalyzed carboxylation reactions.

Alternatively, functional group interconversion strategies can be employed, such as oxidation of a methyl or aldehyde substituent at the 4-position to the carboxylic acid.

Another approach involves condensation with formamidine acetate and α-bromoketones bearing the 4-bromo substituent, which leads directly to 4-carboxylated imidazole derivatives.

Microwave-Assisted Synthesis Methods

Microwave irradiation has been demonstrated as an effective technique to accelerate the synthesis of imidazole derivatives, including those substituted with aryl groups and bearing carboxylic acid functionalities.

Advantages: Faster reaction times, higher yields, and environmentally friendly conditions due to solvent-free or ionic liquid media.

For example, microwave-assisted condensation of dicarbonyl compounds with substituted benzaldehydes under acid catalysis in ionic liquids has yielded imidazole derivatives efficiently.

Microwave-assisted hydrazinolysis and cyclocondensation reactions have also been reported to produce substituted imidazoles under mild conditions, avoiding harsh acidic environments.

Purification and Characterization

Purification Techniques

Flash Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) is commonly used to separate reaction mixtures and isolate pure 2-(4-bromo-phenyl)-1H-imidazole-4-carboxylic acid.

Recrystallization: For final purification, recrystallization from appropriate solvents can achieve purities exceeding 97%.

Preparative HPLC: For scale-up and biological assay-grade purity (>98%), preparative reverse-phase HPLC with C18 columns using acetonitrile/water mixtures containing 0.1% trifluoroacetic acid (TFA) is effective.

Analytical Characterization

| Analytical Method | Purpose | Typical Observations |

|---|---|---|

| 1H/13C NMR Spectroscopy | Confirmation of structure and regiochemistry | Imidazole protons δ 7.2–8.1 ppm; carboxylic acid proton δ 12–13 ppm |

| Elemental Analysis | Verification of elemental composition | Discrepancies ≤0.3% between calculated and observed values for C, H, N |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with >95–98% purity |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak at m/z = 267.08 g/mol (Molecular Weight) |

| Infrared Spectroscopy (IR) | Functional group identification | Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹; imidazole ring vibrations |

Research Discoveries and Optimization Strategies

Computational Chemistry in Synthesis Optimization

Quantum chemical methods, such as density functional theory (DFT), have been employed to predict reaction pathways and transition states for imidazole formation and arylation steps. These calculations help identify the most energetically favorable synthetic routes and optimize catalyst and ligand selection for palladium-catalyzed cross-coupling reactions.

Addressing Synthetic Challenges

Regioselectivity: Directed metalation and the use of protecting groups on the carboxylic acid moiety can improve regioselective functionalization of the imidazole ring, preventing undesired N1 vs. N3 alkylation.

Catalyst Deactivation: Bromine substituents can deactivate Pd catalysts; alternative catalysts such as nickel-based systems or ligand modifications (e.g., XPhos) enhance efficiency.

Sample Stability: Hygroscopicity and incomplete combustion can cause discrepancies in elemental analysis; drying under vacuum and using high-resolution mass spectrometry mitigate these issues.

Summary Data Table: Preparation Methods Comparison

Chemical Identity and Properties

| Property | Description | Source |

|---|---|---|

| IUPAC Name | 2-(4-Bromophenyl)-1H-imidazole-4-carboxylic acid | PubChem |

| Molecular Formula | C₁₀H₇BrN₂O₂ | PubChem |

| Molecular Weight | 267.08 g/mol | PubChem |

| CAS Number | 445302-27-2 | European Chemicals Agency |

| Canonical SMILES | C1=CC(=CC=C1N2C=C(N=C2)C(=O)O)Br | PubChem |

| InChI Key | BOXLOBBFTWDLPD-UHFFFAOYSA-N | PubChem |

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, biaryl compounds, and oxidized or reduced forms of the original compound.

Scientific Research Applications

2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-1H-IMIDAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-1H-imidazole-4-carboxylic Acid

- Substituent : Chlorine replaces bromine at the para position.

- Molecular Formula : C₁₀H₇ClN₂O₂

- Molecular Weight : 222.63 g/mol

- Key Differences : Chlorine’s smaller atomic radius and lower electronegativity reduce steric hindrance and electronic effects compared to bromine. This may decrease halogen bonding strength but improve solubility in polar solvents. Applications include intermediates for antimycobacterial agents .

2-(3-Bromophenyl)-1H-imidazole

- Substituent : Bromine at the meta position.

- Molecular Formula : C₉H₇BrN₂

- Molecular Weight : 237.07 g/mol

- Used in kinase inhibition studies .

Functional Group Variations

Methyl 2-(4-Bromophenyl)-1H-imidazole-4-carboxylate

- Substituent : Methyl ester replaces carboxylic acid.

- Molecular Formula : C₁₁H₉BrN₂O₂

- Molecular Weight : 281.11 g/mol

- Key Differences : The ester group increases lipophilicity, enhancing membrane permeability but reducing solubility in aqueous media. This derivative is often a synthetic precursor or prodrug .

2-Bromo-1-methyl-1H-imidazole-4-carboxylic Acid

- Substituent : Bromine on the imidazole ring instead of the phenyl group.

- Molecular Formula : C₅H₅BrN₂O₂

- Molecular Weight : 221.01 g/mol

Core Structure Modifications

2-(4-Bromo-phenyl)-1H-benzimidazole-5-carboxylic Acid

- Core Structure : Benzimidazole replaces imidazole.

- Molecular Formula : C₁₄H₁₀BrN₂O₂

- Molecular Weight : 333.15 g/mol

- Key Differences : The extended aromatic system improves planarity and π-π stacking, favoring interactions with DNA or hydrophobic protein pockets. Used in topoisomerase inhibition studies .

1-(4-Methoxybenzyl)-1H-imidazole-4-carboxylic Acid

- Substituent : 4-Methoxybenzyl group at the 1-position.

- Molecular Formula : C₁₂H₁₂N₂O₃

- Molecular Weight : 240.24 g/mol

- Key Differences : The methoxy group enhances electron density and solubility, making it suitable for targeting serotonin receptors .

Data Table: Comparative Analysis

Key Research Findings

- Synthetic Utility : Bromine in the para position enables Suzuki-Miyaura cross-coupling reactions, facilitating diversification into libraries for high-throughput screening .

- Biological Activity : Bromine enhances antiproliferative effects in cancer cell lines compared to chlorine analogs, likely due to stronger halogen bonding with topoisomerase II .

- Solubility Trade-offs : Carboxylic acid derivatives exhibit better aqueous solubility than esters but lower blood-brain barrier penetration, limiting CNS applications .

Biological Activity

2-(4-Bromo-phenyl)-1H-imidazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by relevant case studies and research findings.

Synthesis

The synthesis of 2-(4-bromo-phenyl)-1H-imidazole-4-carboxylic acid typically involves the reaction of 4-bromoaniline with appropriate carboxylic acid derivatives. Various methodologies have been reported, emphasizing the importance of optimizing conditions to achieve high yields and purity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of imidazole derivatives, including 2-(4-bromo-phenyl)-1H-imidazole-4-carboxylic acid. For instance, a study demonstrated that certain imidazole derivatives exhibited moderate antiviral activity against HIV-1 integrase (IN), with observed inhibition percentages ranging from 33% to 45% at concentrations above 100 µM. The mechanism was linked to the ability of these compounds to induce multimerization in viral proteins, thereby disrupting their function .

Antibacterial Activity

The antibacterial efficacy of imidazole derivatives has also been investigated. A review indicated that compounds similar to 2-(4-bromo-phenyl)-1H-imidazole-4-carboxylic acid showed activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Klebsiella pneumoniae. The disk diffusion method was employed to assess antibacterial potency, revealing significant inhibition zones for several derivatives .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of imidazole derivatives. Research has shown that modifications on the phenyl ring and the imidazole core can significantly influence potency and selectivity. For example, the introduction of halogen substituents, such as bromine, has been associated with enhanced biological activity due to increased lipophilicity and potential interactions with biological targets .

Case Study 1: Antiviral Efficacy

In a study focusing on HIV-1 integrase inhibitors, a series of imidazole derivatives were synthesized and tested. The compound 2-(4-bromo-phenyl)-1H-imidazole-4-carboxylic acid was among those evaluated, showing promising results in inhibiting viral replication in vitro. The study provided insights into the molecular interactions between the compound and key amino acid residues in the integrase enzyme .

Case Study 2: Antibacterial Activity

Another investigation assessed the antibacterial properties of various imidazole derivatives against clinical strains of E. coli and S. aureus. The results indicated that compounds with a bromophenyl moiety exhibited significant inhibition, suggesting that structural features play a pivotal role in their antimicrobial efficacy .

Research Findings Summary

Q & A

Q. What are the optimized synthetic routes for 2-(4-bromo-phenyl)-1H-imidazole-4-carboxylic acid, and how can reaction yields be improved?

The compound is synthesized via condensation of o-phenylenediamine with 4-bromobenzoic acid in polyphosphoric acid at 180°C for 4 hours . To enhance yields:

- Monitor reaction progress using TLC or HPLC.

- Optimize stoichiometry (e.g., excess 4-bromobenzoic acid to drive the reaction).

- Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

- Characterize intermediates (e.g., 2-(4-bromo-phenyl)-1H-benzimidazole) using / NMR and HRMS to confirm structural integrity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Key methods include:

- NMR : and NMR to confirm imidazole ring substitution patterns and bromophenyl integration. Note: The bromine atom causes distinct splitting in aromatic proton signals .

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve crystal structures, especially for polymorphism analysis. The bromine atom’s heavy atom effect aids phasing .

- Mass spectrometry : ESI-MS or MALDI-TOF to detect isotopic patterns (e.g., /) and verify molecular weight .

Advanced Research Questions

Q. How do halogen substitutions (Br vs. Cl, F) at the phenyl ring influence biological activity and electronic properties?

Comparative studies show:

- Electron-withdrawing effects : Bromine’s larger atomic radius and lower electronegativity (vs. Cl/F) enhance π-π stacking with aromatic residues in enzyme binding pockets (e.g., HIV-1 integrase inhibition) .

- Bioactivity : Brominated analogs exhibit superior antimicrobial activity compared to chlorinated derivatives due to enhanced lipophilicity and membrane penetration . Methodology :

- Synthesize halogen-substituted analogs using analogous routes .

- Perform docking studies (AutoDock Vina) to compare binding affinities.

- Use cyclic voltammetry to quantify electronic effects on the imidazole ring .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Purity variations : Validate compound purity (>95%) via HPLC and elemental analysis before bioassays .

- Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial tests) across labs.

- Solubility : Use DMSO stock solutions (<1% v/v) to avoid solvent interference in cell-based assays . Example : If anticancer activity varies, confirm cytotoxicity using multiple cell lines (e.g., MCF-7, HeLa) and apoptosis markers (Annexin V/PI) .

Q. What computational strategies are effective for predicting the compound’s interactions with biological targets?

- Molecular docking : Use Schrödinger Suite or GROMACS to model binding to enzymes (e.g., HIV-1 integrase). Bromophenyl’s hydrophobic interactions are critical for ligand-receptor stability .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The carboxylic acid group’s electron density modulates hydrogen bonding .

- MD simulations : Simulate 100-ns trajectories to assess binding pocket stability under physiological conditions .

Q. How can solubility challenges be addressed in in vitro studies?

The carboxylic acid group confers pH-dependent solubility:

- Ionization : Use buffered solutions (pH > 6) to deprotonate the -COOH group and enhance aqueous solubility.

- Co-solvents : Employ PEG-400 or cyclodextrins for cell culture compatibility .

- Prodrug derivatization : Synthesize methyl esters (e.g., methyl 2-(4-bromo-phenyl)-1H-imidazole-4-carboxylate) for improved membrane permeability .

Q. What strategies identify and characterize polymorphic forms of this compound?

- PXRD : Compare experimental diffractograms with simulated data (Mercury 4.0) from single-crystal structures .

- DSC/TGA : Detect thermal events (melting points, decomposition) to distinguish polymorphs.

- Solvent screening : Recrystallize from polar (water) vs. nonpolar (toluene) solvents to induce different crystal habits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.